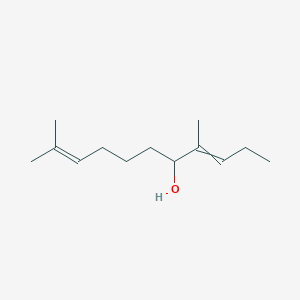
1-(1-Bromopropan-2-yl)-3-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromopropan-2-yl)-3-methylcyclohexane is an organic compound with the molecular formula C10H19Br It is a brominated derivative of cyclohexane, featuring a bromine atom attached to a propyl group, which is further connected to a methyl-substituted cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-3-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-(prop-2-en-1-yl)-3-methylcyclohexane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride (CCl4).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The bromination process can be optimized by controlling the temperature, concentration of reactants, and reaction time to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Bromopropan-2-yl)-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or alkoxide (RO-) ions through nucleophilic substitution (SN1 or SN2) mechanisms.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes by losing a hydrogen bromide (HBr) molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) or sodium ethoxide (NaOEt) in ethanol.
Major Products:
Substitution: Formation of alcohols, amines, or ethers depending on the nucleophile used.
Elimination: Formation of alkenes with varying degrees of substitution.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromopropan-2-yl)-3-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It may be utilized in the development of new drug candidates by modifying its structure to enhance biological activity.
Wirkmechanismus
The mechanism of action of 1-(1-Bromopropan-2-yl)-3-methylcyclohexane primarily involves its reactivity as a brominated compound. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution and elimination reactions. These reactions can lead to the formation of various functionalized derivatives, which can interact with biological targets or serve as intermediates in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromopropan-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1-(1-Bromopropan-2-yl)benzene: Contains a benzene ring, leading to different reactivity and applications.
1-(1-Bromopropan-2-yl)adamantane: Features an adamantane structure, which imparts unique steric and electronic properties.
Uniqueness: 1-(1-Bromopropan-2-yl)-3-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its reactivity and the types of products formed in chemical reactions. Its structure allows for diverse applications in organic synthesis and material science, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
89471-54-5 |
|---|---|
Molekularformel |
C10H19Br |
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
1-(1-bromopropan-2-yl)-3-methylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-8-4-3-5-10(6-8)9(2)7-11/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
UNVHUZLCFOYKHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)C(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


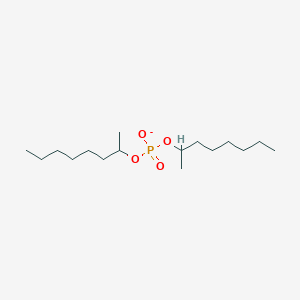
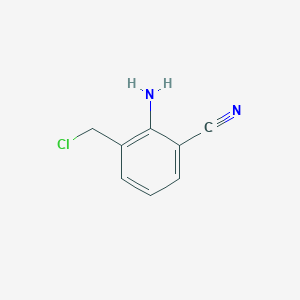

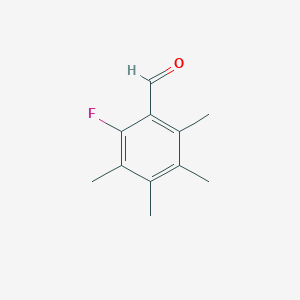
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)

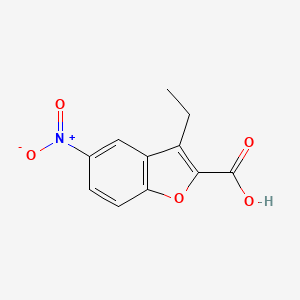

![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
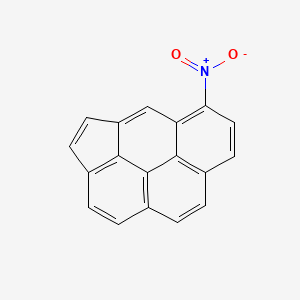
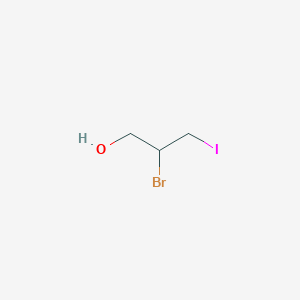
![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)
